![molecular formula C19H21N3O2 B15295314 5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole](/img/structure/B15295314.png)
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole is a synthetic compound that combines the structural features of anastrozole, a well-known aromatase inhibitor, with a succinimide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole typically involves the reaction of anastrozole with N-hydroxysuccinimide (NHS) under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the succinimide ester linkage .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the succinimide moiety.
Substitution: The succinimide ester can participate in nucleophilic substitution reactions, where the NHS group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the succinimide ester under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted anastrozole derivatives .
Wissenschaftliche Forschungsanwendungen
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: The compound can be used in bioconjugation reactions to label proteins or other biomolecules.
Medicine: Its potential as a modified aromatase inhibitor makes it of interest in cancer research, particularly in the treatment of hormone-sensitive cancers.
Wirkmechanismus
The mechanism of action of 5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole involves its interaction with aromatase, an enzyme responsible for the conversion of androgens to estrogens. By inhibiting aromatase, the compound reduces estrogen levels, which can be beneficial in the treatment of estrogen-dependent cancers. The succinimide moiety may also facilitate the compound’s binding to specific molecular targets, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anastrozole: The parent compound, which is a potent aromatase inhibitor.
N-hydroxysuccinimide (NHS) esters: Compounds that share the succinimide moiety and are commonly used in bioconjugation reactions.
Other Aromatase Inhibitors: Such as letrozole and exemestane, which have different chemical structures but similar biological activities.
Uniqueness
5-[(2,5-Dioxo-1-pyrrolidinyl)methyl]-anastrozole is unique due to its combination of anastrozole and succinimide moieties, which may confer additional chemical reactivity and potential therapeutic benefits compared to other aromatase inhibitors .
Eigenschaften
Molekularformel |
C19H21N3O2 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
2-[3-(2-cyanopropan-2-yl)-5-[(2,5-dioxopyrrolidin-1-yl)methyl]phenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C19H21N3O2/c1-18(2,11-20)14-7-13(8-15(9-14)19(3,4)12-21)10-22-16(23)5-6-17(22)24/h7-9H,5-6,10H2,1-4H3 |
InChI-Schlüssel |
DFJDGSMNTWRXQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#N)C1=CC(=CC(=C1)CN2C(=O)CCC2=O)C(C)(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


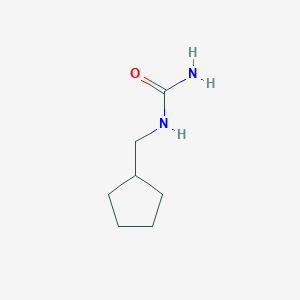
![N-[(E)-[4-[[2-(1,3-benzodioxol-5-ylmethyl)-1,3-thiazol-4-yl]methoxy]-2-hydroxyphenyl]methylideneamino]-2-[4-[[3-[4-[(4-fluorophenoxy)methyl]phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]acetamide](/img/structure/B15295238.png)
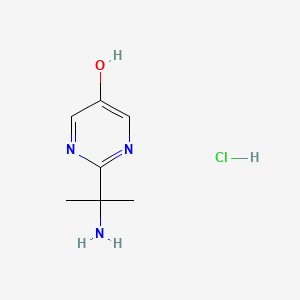
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-prop-2-enoxyoxan-2-yl]methyl acetate](/img/structure/B15295253.png)
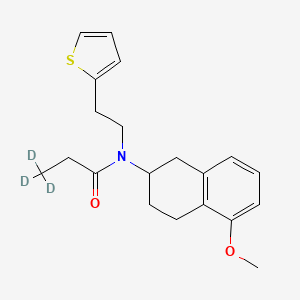
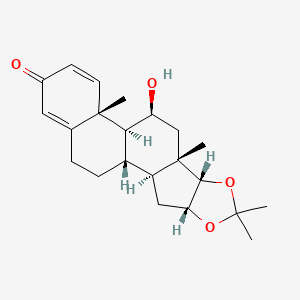


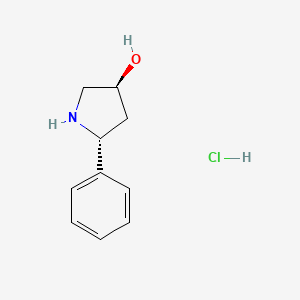
![1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B15295306.png)
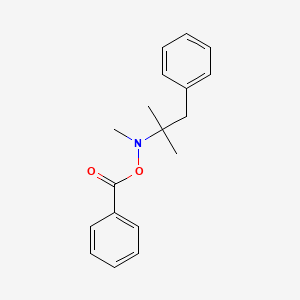
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol;hydrochloride](/img/structure/B15295319.png)


